(4-Cyano-phenoxy)acetaldehyde

Description

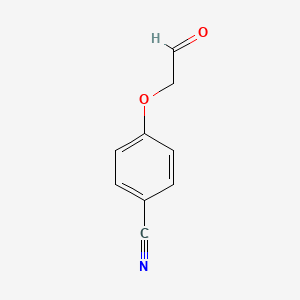

(4-Cyano-phenoxy)acetaldehyde is an aldehyde derivative characterized by a phenoxy group substituted with a cyano (-CN) group at the para position, attached to an acetaldehyde moiety (CH₃CHO). This substituent likely enhances reactivity in nucleophilic additions and alters solubility and boiling points compared to simpler aldehydes. The compound may serve as an intermediate in synthesizing pharmaceuticals, agrochemicals, or polymers, leveraging the cyano group’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(2-oxoethoxy)benzonitrile |

InChI |

InChI=1S/C9H7NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-5H,6H2 |

InChI Key |

XDJQFEPUJDCOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- (4-Cyano-phenoxy)acetaldehyde: Contains a para-cyano-substituted phenoxy group bonded to acetaldehyde. The cyano group is electron-withdrawing, polarizing the aldehyde for enhanced reactivity .

- Phenylacetaldehyde : A simple aromatic aldehyde lacking substituents. Its reactivity is moderate, governed by the neutral phenyl group’s inductive effects .

- 4-Hydroxyphenylacetaldehyde : Features a hydroxyl (-OH) group at the para position. The -OH group is electron-donating, increasing solubility in polar solvents via hydrogen bonding .

- Chlorophenylacetaldehyde isomers : Substituents like chlorine (electron-withdrawing) alter boiling points and chromatographic retention times. For example, 2-(4-chlorophenyl)acetaldehyde has a higher boiling point than unsubstituted phenylacetaldehyde .

Physicochemical Properties

| Property | This compound | Phenylacetaldehyde | 4-Hydroxyphenylacetaldehyde | 2-(4-Chlorophenyl)acetaldehyde |

|---|---|---|---|---|

| Boiling Point | Estimated >100°C* | 195°C | ~220°C (estimated) | 215–230°C |

| Solubility | Low in water; moderate in organic solvents | Low in water; soluble in ethanol, acetone | High in water (due to -OH) | Low in water; soluble in chloroform, benzene |

| Reactivity | High (cyano polarizes aldehyde) | Moderate | Moderate (-OH donates electrons) | High (Cl withdraws electrons) |

Toxicity and Environmental Impact

- This compound: Expected higher toxicity due to the cyano group (known for releasing cyanide under certain conditions) combined with acetaldehyde’s carcinogenicity .

- Acetaldehyde: Classified as a carcinogen; contributes to atmospheric VOCs and indoor pollution .

- Chlorophenylacetaldehydes : Chlorine substituents may increase environmental persistence and bioaccumulation risks .

Research Findings and Analytical Considerations

- Chromatographic Behavior : Substituent position and type significantly impact GC retention times. For example, 2-chloro-2-phenylacetaldehyde elutes faster than para-substituted isomers due to lower boiling points .

- Synthesis Challenges : Electron-withdrawing groups like -CN or -Cl may require controlled reaction conditions to avoid side reactions (e.g., polymerization of acetaldehyde) .

- Stability: this compound is likely less volatile than acetaldehyde but may degrade under UV light or heat, releasing toxic byproducts like HCN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.